6-Methylaceanthrylene
Description
6-Methylaceanthrylene (CAS No. 192819-64-0), also known as 6-methyl-1,2,6,10b-tetrahydroaceanthrylene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused aromatic ring system with a methyl substituent at the 6-position . Aceanthrylene, the parent structure, consists of three fused benzene rings arranged in a linear fashion, and the addition of a methyl group alters its electronic and steric properties.
Properties
CAS No. |
170653-86-8 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methylaceanthrylene |
InChI |
InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |
InChI Key |
XIHBIKWZKWLRQI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Other CAS No. |
170653-86-8 |
Synonyms |
6-methylaceanthrylene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-methylaceanthrylene with key analogs based on structural features, synthesis, and functional properties.
6-Methoxy-β-Tetralone (CAS 2472-22-2)
- Structure : A tetralin derivative with a methoxy group at the 6-position and a ketone functional group.
- Synthesis : Produced via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride in dichloromethane .
- Key Differences :
Adapalene (6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid)
- Structure: A naphthalene derivative with an adamantyl group and methoxy substituent, modified for retinoid receptor binding.
- Key Differences: Adapalene’s carboxylic acid group enables salt formation (e.g., sodium salt for topical formulations), unlike this compound’s nonpolar structure.
Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)
- Structure: An α,β-unsaturated ester with cyano and phenyl groups.
- Key Differences: The electron-withdrawing cyano group increases reactivity in Michael additions, contrasting with this compound’s stability. Safety: Requires stringent protective measures (e.g., gloves, goggles) due to skin and respiratory toxicity, a consideration for methylated compounds in general .
Exemestane Impurity E (6-Methylene-4-androsten-3,17-dione)
- Structure : A steroidal compound with a methylene group at the 6-position.
- Key Differences: The conjugated dienone system in Exemestane derivatives enables aromatase inhibition, whereas this compound lacks bioactive functional groups. Applications: Used in cancer therapy, emphasizing the role of methyl/methylene groups in modulating biological activity .
Comparative Data Table
Research Implications and Gaps
- Toxicity: While methylated PAHs like this compound are generally less toxic than nitro- or amino-PAHs, prolonged exposure risks warrant further study .
- Functionalization : Introducing polar groups (e.g., hydroxyl, carboxyl) could expand its utility in drug design or optoelectronics, as seen in Adapalene .
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